![molecular formula C14H19NO4 B7502559 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(furan-2-yl)propan-1-one](/img/structure/B7502559.png)
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(furan-2-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(furan-2-yl)propan-1-one, commonly known as DAS, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. DAS is a spirocyclic lactone that contains a furan ring and a dioxane ring, making it a unique and complex molecule.
作用機序
The mechanism of action of DAS is not well understood, but several studies have suggested that it may act by inhibiting the activity of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. DAS has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in cancer cell growth and survival. DAS has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
DAS has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest in various cancer cell lines. DAS has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One of the main advantages of using DAS in lab experiments is its high potency and selectivity towards cancer cells. DAS has been shown to exhibit cytotoxicity towards cancer cells while having minimal effects on normal cells. However, one of the limitations of using DAS in lab experiments is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for the research on DAS. One of the most promising directions is the development of DAS-based therapeutics for the treatment of cancer and other diseases. Several studies have reported the potential of DAS as a therapeutic agent, and further research is needed to explore its full therapeutic potential. Another future direction is the development of new synthetic methods for DAS that can improve its yield and purity. Additionally, the development of new analytical methods for DAS can help in the characterization and quantification of this complex molecule.
合成法
The synthesis of DAS is a complex process that involves several steps. The most commonly used method for synthesizing DAS is the one-pot reaction of 2-furanmethanol, 1,4-dioxane-2,5-dione, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of a catalytic amount of acetic acid. This method yields DAS in good to excellent yields and has been widely used in the literature.
科学的研究の応用
DAS has shown promising results in various scientific research applications. One of the most notable applications of DAS is in the field of medicinal chemistry. DAS has been shown to exhibit anticancer, antitumor, and anti-inflammatory activities. Several studies have reported the potential of DAS as a therapeutic agent for the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer.
特性
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-(furan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c16-13(4-3-12-2-1-9-17-12)15-7-5-14(6-8-15)18-10-11-19-14/h1-2,9H,3-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQZLYQYOJCUAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]pyridin-2-one](/img/structure/B7502476.png)
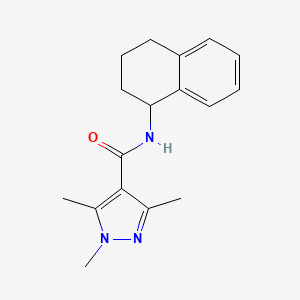
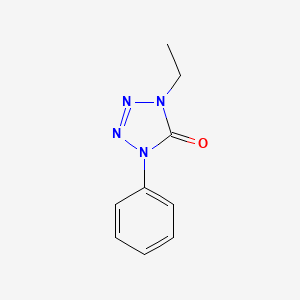
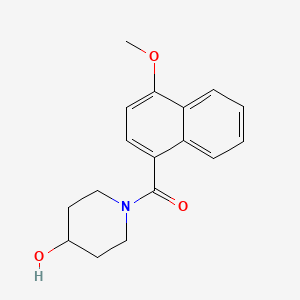
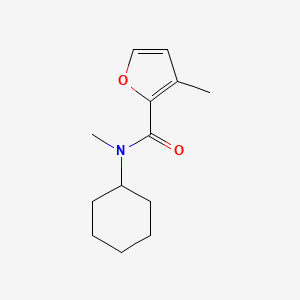


![(3,4-Dimethylphenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502529.png)

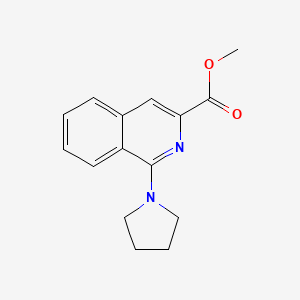
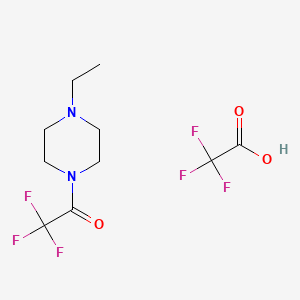
![N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7502549.png)
![2-Cyclopentyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7502553.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-4-methylpentan-1-one](/img/structure/B7502555.png)
